molecular formula C13H15ClN2O3S B346024 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole CAS No. 944780-34-1

1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B346024
CAS No.: 944780-34-1
M. Wt: 314.79g/mol
InChI Key: AGFWERYOVSABMF-UHFFFAOYSA-N
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Description

1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a sulfonyl group and a chlorinated methoxy-methylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the sulfonylation of 5-chloro-2-methoxy-4-methylphenyl with a suitable sulfonyl chloride, followed by the cyclization with 3,5-dimethyl-1H-pyrazole under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and various pyrazole derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone
  • 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
  • 5-chloro-2-hydroxy-4-methylacetophenone

Uniqueness

1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl-pyrazole structure differentiates it from other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3S/c1-8-5-12(19-4)13(7-11(8)14)20(17,18)16-10(3)6-9(2)15-16/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFWERYOVSABMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C(=CC(=N2)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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